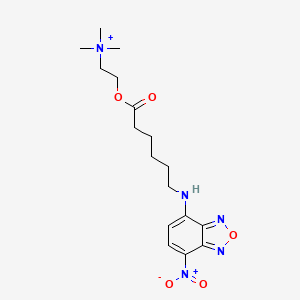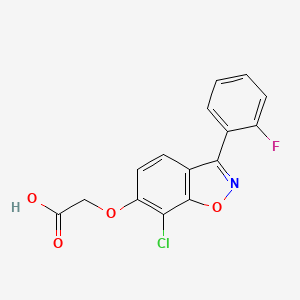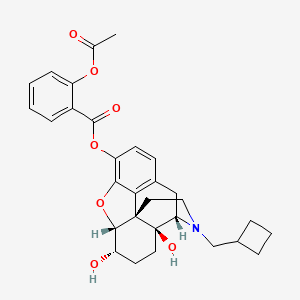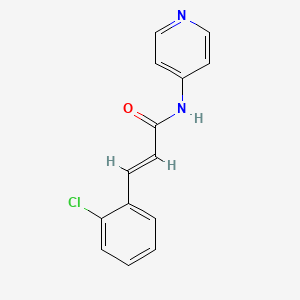
3-(2-chlorophenyl)-N-4-pyridinylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-N-pyridin-4-yl-2-propenamide is a member of cinnamamides and a secondary carboxamide.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- The crystal structure of compounds structurally related to 3-(2-chlorophenyl)-N-4-pyridinylacrylamide has been studied, providing insights into their molecular geometry and interactions. For example, the structure of a similar compound, 3-(3,5-dimethylpiperidino)-N-(p-chlorophenyl)succinimide, was analyzed, revealing details about its molecular conformation and crystallization properties (Igonin et al., 1993).
Antifungal Activity
- Some compounds similar to 3-(2-chlorophenyl)-N-4-pyridinylacrylamide have demonstrated antifungal properties. For instance, N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide showed good antifungal activity against several fungi (Xue Si, 2009).
Biological Screening
- Related compounds have been synthesized and screened for biological activity. For example, 2-(4'-chlorophenyl)-6-methyl-(3-N, N’-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine was assayed for its activity against bacteria and fungi, showing moderate activity in certain concentrations (Bhuva et al., 2015).
Redox Behavior
- Research into the redox behavior of similar compounds has been conducted. For example, a study on the reduction of rhenium(III) bromide by tertiary amines and phosphines related to pyridine derivatives provides insights into their redox properties (Glicksman & Walton, 1976).
Chemical Synthesis and Characterization
- The synthesis and characterization of compounds akin to 3-(2-chlorophenyl)-N-4-pyridinylacrylamide have been a significant area of research. Studies have detailed the preparation processes and structural analysis of these compounds (Abdelwahab et al., 2017).
Electronic and Non-Linear Optical Properties
- The electronic and non-linear optical properties of related compounds have been investigated, providing valuable insights into their potential applications in materials science (Nazeer et al., 2020).
Propiedades
Nombre del producto |
3-(2-chlorophenyl)-N-4-pyridinylacrylamide |
|---|---|
Fórmula molecular |
C14H11ClN2O |
Peso molecular |
258.7 g/mol |
Nombre IUPAC |
(E)-3-(2-chlorophenyl)-N-pyridin-4-ylprop-2-enamide |
InChI |
InChI=1S/C14H11ClN2O/c15-13-4-2-1-3-11(13)5-6-14(18)17-12-7-9-16-10-8-12/h1-10H,(H,16,17,18)/b6-5+ |
Clave InChI |
ASZXVOGHNNBRPS-AATRIKPKSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=NC=C2)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC=NC=C2)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



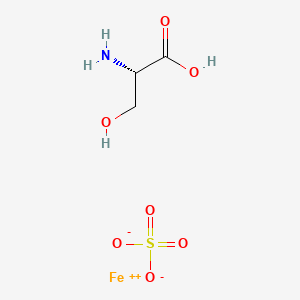
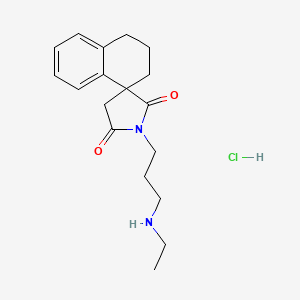
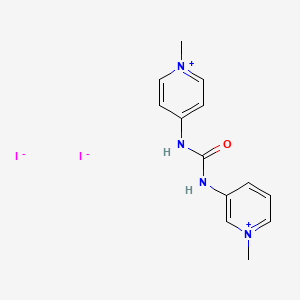
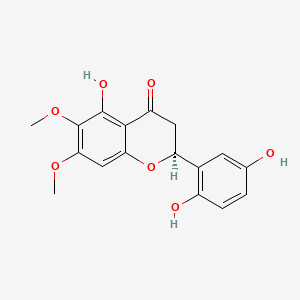

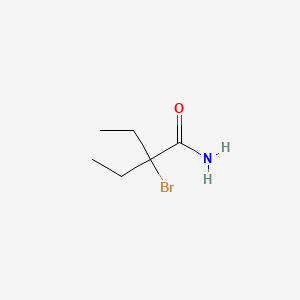
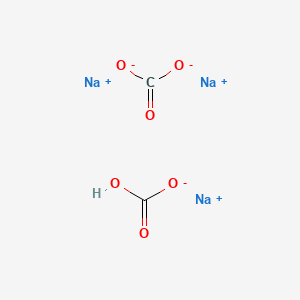
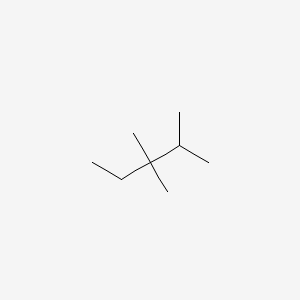
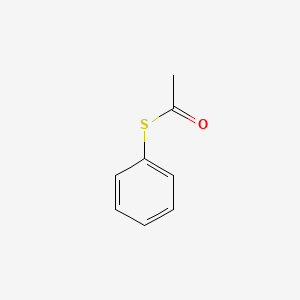
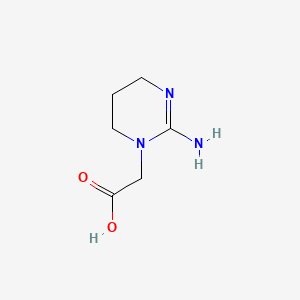
![2-[4-Amino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1202378.png)
